
Tris(ethylenediamine)cobalt(III)chloridedihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(ethylenediamine)cobalt(III)chloridedihydrate is an inorganic coordination compound characterized by cobalt in the +3 oxidation state. The compound is known for its stability, water solubility, and vibrant yellow-orange color. It has the chemical formula ([Co(en)_3]Cl_3 \cdot 2H_2O), where “en” stands for ethylenediamine. This compound has played a significant role in the history of coordination chemistry due to its stability and stereochemistry .
准备方法
Synthetic Routes and Reaction Conditions: The compound is typically synthesized from an aqueous solution of ethylenediamine and a cobalt(II) salt, such as cobalt(II) chloride. The solution is purged with air to oxidize the cobalt(II)-ethylenediamine complexes to cobalt(III). The reaction proceeds with a high yield of approximately 95%, and the trication can be isolated with various anions .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis method involving the oxidation of cobalt(II) in the presence of ethylenediamine is likely adapted for larger-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Tris(ethylenediamine)cobalt(III)chloridedihydrate undergoes various chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, although the +3 oxidation state is relatively stable.
Substitution Reactions: The ethylenediamine ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Air or oxygen is used to oxidize cobalt(II) to cobalt(III) during synthesis.
Substitution: Ligand exchange reactions can be carried out using other amines or coordinating ligands in aqueous or non-aqueous media.
Major Products:
Oxidation: The primary product is the stable cobalt(III) complex.
Substitution: Depending on the substituting ligand, various cobalt(III) complexes can be formed.
科学研究应用
Tris(ethylenediamine)cobalt(III)chloridedihydrate has a wide range of applications in scientific research:
Chemistry: It serves as a catalyst in organic synthesis, facilitating numerous chemical reactions.
Biology: The compound is used as a probe to study the structure and function of DNA, providing insights into biomolecular interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its interactions with biomolecules.
Industry: The compound’s stability and catalytic properties make it valuable in various industrial processes.
作用机制
The mechanism by which tris(ethylenediamine)cobalt(III)chloridedihydrate exerts its effects involves coordination with biomolecules such as DNA and proteins. The cobalt ion acts as a Lewis acid, coordinating with lone pairs of electrons present on the biomolecules. This interaction can influence the structure and function of the biomolecules, making the compound useful in biochemical studies .
相似化合物的比较
- Hexaamminecobalt(III)chloride
- Pentaamminechlorocobalt(III)chloride
- Dichloro(ethylenediamine)platinum(II)
Comparison: Tris(ethylenediamine)cobalt(III)chloridedihydrate is unique due to its high stability and specific coordination geometry. Unlike hexaamminecobalt(III)chloride, which has six ammonia ligands, this compound has three bidentate ethylenediamine ligands, resulting in a different coordination environment. This unique structure contributes to its distinct chemical and physical properties .
属性
IUPAC Name |
cobalt(3+);ethane-1,2-diamine;trichloride;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H8N2.3ClH.Co.2H2O/c3*3-1-2-4;;;;;;/h3*1-4H2;3*1H;;2*1H2/q;;;;;;+3;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLUKJGRPOLBEF-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.C(CN)N.O.O.[Cl-].[Cl-].[Cl-].[Co+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H28Cl3CoN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746548 |
Source


|
| Record name | Cobalt(3+), tris(1,2-ethanediamine-κN,κN′)-, trichloride, dihydrate, (OC-6-11)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207802-43-5 |
Source


|
| Record name | Cobalt(3+), tris(1,2-ethanediamine-κN,κN′)-, trichloride, dihydrate, (OC-6-11)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
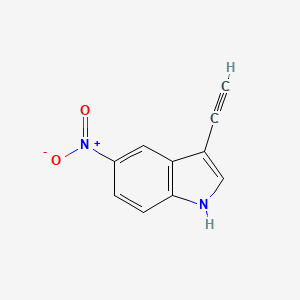
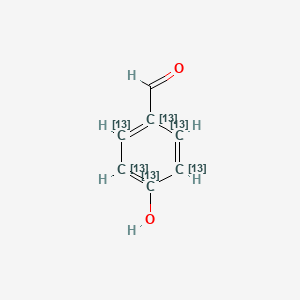



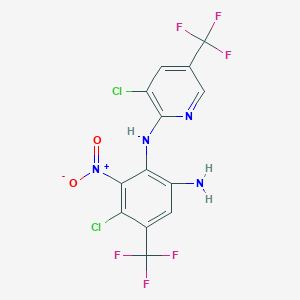

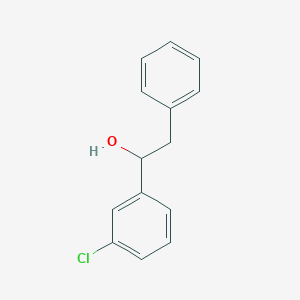

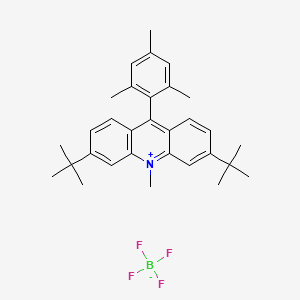
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B6595255.png)



